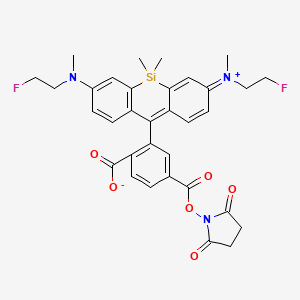

SiR650-CH2F

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

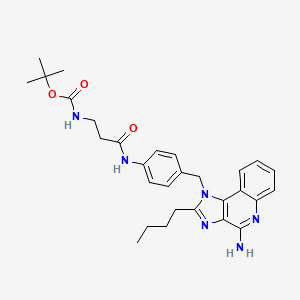

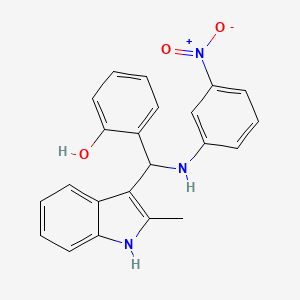

SiR650-CH2F, also known as silicon rhodamine 650-CH2F, is a near-infrared fluorescent dye. It is characterized by its strong cell permeability and high specificity, making it highly suitable for biological imaging applications. The compound exhibits an excitation wavelength greater than 600 nanometers and an emission wavelength around 680 nanometers, which places it in the near-infrared region. This property allows for better optical stability and prolonged fluorescence signals in biological imaging compared to traditional near-infrared cyanine dyes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of silicon rhodamine-based dyes, including SiR650-CH2F, typically involves the incorporation of silicon atoms into the xanthene scaffold of rhodamine dyes. This modification enhances the photostability and water solubility of the dye. The synthetic route generally includes the following steps:

Formation of the xanthene core: This involves the condensation of phthalic anhydride with resorcinol or its derivatives.

Introduction of silicon: The silicon atom is introduced through a hydrosilylation reaction, where a silicon-containing reagent is added to the xanthene core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include controlling the temperature, reaction time, and the use of appropriate catalysts to facilitate the hydrosilylation and nucleophilic substitution reactions .

Analyse Des Réactions Chimiques

Types of Reactions

SiR650-CH2F primarily undergoes the following types of reactions:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.

Reduction: Reduction reactions can also alter the fluorescence characteristics of this compound.

Substitution: The CH2F group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized silicon rhodamine derivatives, while substitution reactions can yield a variety of functionalized silicon rhodamine compounds .

Applications De Recherche Scientifique

SiR650-CH2F has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Biological Imaging: Due to its near-infrared fluorescence, this compound is extensively used for live-cell imaging, super-resolution microscopy, and in vivo imaging. .

Drug Discovery: The compound is used in the development of fluorogenic probes for drug discovery, enabling the visualization of drug-target interactions in living cells

Medical Diagnostics: This compound is employed in diagnostic imaging techniques to detect and monitor diseases, including cancer and neurological disorders

Industrial Applications: The dye is used in the development of advanced imaging technologies and optical devices

Mécanisme D'action

The mechanism of action of SiR650-CH2F involves its interaction with specific molecular targets and pathways within cells. The compound’s fluorescence properties are activated upon binding to target molecules, allowing for real-time visualization of cellular processes. The silicon atom in the dye enhances its photostability and water solubility, contributing to its effectiveness in biological imaging .

Comparaison Avec Des Composés Similaires

Similar Compounds

Silicon Rhodamine 700: Another silicon-based rhodamine dye with similar near-infrared fluorescence properties.

Cyanine Dyes: Traditional near-infrared dyes used in biological imaging but with lower photostability compared to silicon rhodamine dyes

Uniqueness

SiR650-CH2F stands out due to its superior optical stability, prolonged fluorescence signals, and high specificity for biological imaging applications. Its silicon-based structure provides enhanced photostability and water solubility, making it more effective than traditional cyanine dyes .

Propriétés

Formule moléculaire |

C33H33F2N3O6Si |

|---|---|

Poids moléculaire |

633.7 g/mol |

Nom IUPAC |

4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[7-[2-fluoroethyl(methyl)amino]-3-[2-fluoroethyl(methyl)azaniumylidene]-5,5-dimethylbenzo[b][1]benzosilin-10-yl]benzoate |

InChI |

InChI=1S/C33H33F2N3O6Si/c1-36(15-13-34)21-6-9-24-27(18-21)45(3,4)28-19-22(37(2)16-14-35)7-10-25(28)31(24)26-17-20(5-8-23(26)32(41)42)33(43)44-38-29(39)11-12-30(38)40/h5-10,17-19H,11-16H2,1-4H3 |

Clé InChI |

LEIQFAXSNNHBNV-UHFFFAOYSA-N |

SMILES canonique |

CN(CCF)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)CCF)C=C3[Si]2(C)C)C4=C(C=CC(=C4)C(=O)ON5C(=O)CCC5=O)C(=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-formyloxy-17-[(2R)-5-[[(2S)-1-hydroxy-3-methylbutan-2-yl]amino]-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate](/img/structure/B12367696.png)

![6-[[2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidin-4-yl]amino]chromen-2-one](/img/structure/B12367702.png)

![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B12367710.png)

![1'-[2-hydroxy-2-(6-methyl-1H-indol-3-yl)ethyl]spiro[3,4-dihydrobenzo[h]chromene-2,4'-piperidine]-4-ol](/img/structure/B12367747.png)

![(1R,5S,6R,9S,12S,13R,16S)-16-[(2R,4R,5R)-5-[(2S,4R,5R)-5-[(2S,4R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-2,18-diene-4,8-dione](/img/structure/B12367751.png)